N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide
Description
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide is a benzamide derivative characterized by a 1,1-dioxothiolan-3-yl group, a 2-fluorobenzoyl moiety, and a 4-isopropylbenzyl substituent.
Properties
CAS No. |
4888-20-4 |
|---|---|
Molecular Formula |
C21H24FNO3S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H24FNO3S/c1-15(2)17-9-7-16(8-10-17)13-23(18-11-12-27(25,26)14-18)21(24)19-5-3-4-6-20(19)22/h3-10,15,18H,11-14H2,1-2H3 |
InChI Key |
FUZGDHXSAGKEHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Core Benzamide Formation
The target compound’s synthesis begins with constructing the 2-fluorobenzamide backbone. A widely adopted approach involves activating 2-fluorobenzoic acid using thionyl chloride (SOCl₂) to form 2-fluorobenzoyl chloride, followed by sequential amidation with 1,1-dioxothiolan-3-amine and 4-isopropylbenzylamine.
Reaction Scheme 1:
$$
\text{2-Fluorobenzoic acid} + \text{SOCl}2 \rightarrow \text{2-Fluorobenzoyl chloride} + \text{HCl} + \text{SO}2
$$
$$
\text{2-Fluorobenzoyl chloride} + \text{1,1-Dioxothiolan-3-amine} \rightarrow \text{Intermediate Amide}
$$
$$
\text{Intermediate Amide} + \text{4-Isopropylbenzylamine} \rightarrow \text{Target Compound}
$$
Key challenges include minimizing hydrolysis of the acid chloride and ensuring regioselective amidation. Catalytic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are employed to neutralize HCl byproducts.
Alternative Coupling Strategies
Modern protocols favor one-pot coupling using reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) to bypass intermediate isolation. These methods achieve yields of 68–82% under anhydrous conditions in dimethylformamide (DMF) or tetrahydrofuran (THF).
Table 1: Comparative Yields of Coupling Methods
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HATU | DMF | 0 → RT | 82 | 98.5 |
| EDCl/HOBt | THF | RT | 75 | 97.2 |
| DCC/DMAP | CH₂Cl₂ | -10 → 25 | 68 | 95.8 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but risk side reactions with electrophilic intermediates. THF balances reactivity and stability, particularly at 0–5°C during acid chloride formation. Elevated temperatures (>40°C) accelerate hydrolysis, reducing yields by 15–20%.
Catalytic Additives
Substoichiometric DMAP (4-Dimethylaminopyridine) improves acylation efficiency by 12–18% via nucleophilic catalysis. Conversely, excess base promotes racemization at the dioxothiolan amine chiral center, necessitating strict stoichiometric control.
Industrial-Scale Production
Continuous Flow Synthesis
Pilot-scale reactors (e.g., Corning Advanced-Flow™) achieve 89% yield by maintaining precise residence times (8–12 minutes) and turbulent flow to prevent clogging from insoluble intermediates. Key parameters include:
Table 2: Industrial Process Parameters
| Parameter | Optimal Range |
|---|---|
| Pressure | 2.5–3.5 bar |
| Temperature | 10–15°C |
| Reagent Molar Ratio | 1:1.05:1.1 (Acid:Amine1:Amine2) |
Purification Protocols
Crude product purification involves sequential steps:
- Liquid-Liquid Extraction : Dichloromethane/water partitioning removes unreacted amines.
- Chromatography : Silica gel with ethyl acetate/hexane (3:7) isolates enantiomers.
- Crystallization : Ethanol/water recrystallization achieves >99% purity.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, aromatic H), 4.62 (s, CH₂), 3.81 (q, J = 6.5 Hz, dioxothiolan H), 1.25 (d, J = 6.8 Hz, isopropyl CH₃).
- HRMS : m/z 429.1543 [M+H]⁺ (calc. 429.1538).
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at t₃ = 8.2 min, confirming absence of diastereomers.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxothiolan ring can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The fluorinated benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The propan-2-ylphenyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and membrane permeability .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Substituent Comparisons
Key Observations :
- The target compound distinguishes itself with a 1,1-dioxothiolan-3-yl group, a feature shared only with compound 31 and derivatives in and .
- Fluorine substitution at the 2-position of the benzamide ring is common in analogs (e.g., ’s compound and Example 53 ), which may improve pharmacokinetic profiles.
- The 4-isopropylbenzyl group contributes to lipophilicity, contrasting with the 4-propoxybenzyl group in ’s compound, which introduces ether-based solubility .
Physicochemical Properties
Key Observations :
- The target compound and its close analog in share identical molecular weights (405.48 g/mol), but the propoxy substituent in the latter may reduce LogP slightly compared to the isopropyl group .
- LMM5 () has a higher molecular weight and LogP due to its oxadiazole and sulfamoyl groups, suggesting reduced aqueous solubility compared to the target compound .
Biological Activity
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxothiolan moiety linked to a fluorinated benzamide structure. Its chemical formula is , and it possesses unique properties that may contribute to its biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of dioxothiolane have shown promising results against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In vitro assays revealed that these compounds could inhibit the growth of these pathogens at micromolar concentrations. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 125 to 1000 µg/mL, indicating moderate to strong activity against these organisms .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 250 |
| Compound B | Escherichia coli | 500 |
| Compound C | Candida albicans | 312 |
The proposed mechanism of action for this compound involves the inhibition of key enzymatic pathways in microbial cells. It is hypothesized that the dioxothiolan ring interacts with thiol groups in enzymes critical for bacterial metabolism, leading to cell death.
Study 1: Antibacterial Efficacy
In a controlled study published in Molecules, researchers synthesized several derivatives of dioxothiolane and evaluated their antibacterial efficacy. The study found that certain modifications to the benzamide structure enhanced activity against resistant strains of bacteria. The results highlighted the importance of structural optimization in developing effective antimicrobial agents .
Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of related compounds against Candida albicans. The study demonstrated that specific derivatives had significant inhibitory effects, suggesting potential therapeutic applications in treating fungal infections. The research underscored the necessity for further exploration into the structure-activity relationship (SAR) of these compounds .
Q & A
Basic: How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves multi-step strategies:
- Step 1: Use dimethylformamide (DMF) or dichloromethane as solvents to enhance reaction homogeneity and intermediate stability .
- Step 2: Employ silica gel chromatography for purification to isolate the product from side reactions, ensuring >95% purity .
- Step 3: Control temperature (e.g., 0–25°C) during coupling reactions to minimize decomposition of reactive intermediates like acyl chlorides .
- Validation: Monitor reaction progress via TLC or HPLC, and confirm purity using -NMR and mass spectrometry .
Advanced: What advanced structural characterization techniques are critical for confirming its molecular conformation?
Methodological Answer:
- X-ray Crystallography: Resolve the 3D structure, including bond angles and dihedral angles, to validate stereochemistry (e.g., dioxothiolan ring conformation) .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing efficiency in the crystal lattice .
- DFT Calculations: Compare experimental IR/Raman spectra with computed vibrational modes to confirm electronic properties and resonance stabilization .
Basic: What in vitro assays are suitable for preliminary evaluation of its bioactivity?
Methodological Answer:
- Kinase Inhibition Assays: Use fluorescence polarization to measure IC values against targets like G protein-coupled receptor kinases (GRKs) .
- Anticonvulsant Screening: Employ pentylenetetrazol (PTZ)-induced seizure models in mice to assess GABAergic activity and seizure latency .
- Cytotoxicity Testing: Perform MTT assays on HEK-293 or HepG2 cell lines to determine LC values .
Advanced: How can researchers resolve contradictions in reported solubility or reactivity data?
Methodological Answer:
- Solubility Conflicts: Re-test under standardized conditions (e.g., PBS pH 7.4, DMSO stock solutions) and compare with literature using HPLC quantification .
- Reactivity Discrepancies: Conduct control experiments with inert atmospheres (N) to rule out oxidation or hydrolysis artifacts .
- Statistical Validation: Apply ANOVA to assess batch-to-batch variability in synthetic intermediates .
Advanced: What methodologies are used to study its metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with rat/human liver microsomes (1 mg/mL protein) and NADPH cofactor; quantify parent compound depletion via LC-MS/MS .
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Advanced: How can mechanistic studies elucidate its target engagement?
Methodological Answer:
- Molecular Docking: Perform AutoDock Vina simulations against protein crystal structures (e.g., GRK2 or RORγt) to predict binding poses and affinity .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (k/k) to validate target interaction .
- Knockout Models: Use CRISPR-edited cell lines to confirm pathway-specific effects (e.g., Th17 differentiation for RORγt inhibitors) .
Basic: What toxicity profiling strategies are recommended for preclinical evaluation?
Methodological Answer:
- Acute Toxicity: Administer escalating doses (10–100 mg/kg) in rodents; monitor mortality, organ weight, and histopathology over 14 days .
- Genotoxicity: Conduct Ames tests (with/without metabolic activation) to assess mutagenic potential .
Advanced: How can structure-activity relationship (SAR) studies guide analog design?
Methodological Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., replacing dioxothiolan with thiazolidinedione) and compare IC values .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors and hydrophobic regions .
- Data Integration: Apply QSAR models to correlate electronic parameters (e.g., logP, polar surface area) with bioactivity .
Basic: What crystallization conditions favor high-quality single crystals for X-ray analysis?
Methodological Answer:
- Solvent Selection: Use methanol:water (4:1 v/v) or chloroform for slow evaporation, ensuring supersaturation without rapid nucleation .
- Temperature Control: Maintain 4°C to stabilize crystal growth and minimize thermal motion artifacts .
Advanced: How can computational modeling predict its pharmacokinetic and electronic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
